molecular formula C21H24N2O4 B250452 N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Numéro de catalogue B250452
Poids moléculaire: 368.4 g/mol
Clé InChI: RWRBNRGMVMYAGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown great potential as a therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide targets the BTK pathway by irreversibly binding to the cysteine residue in the active site of BTK. This binding inhibits the autophosphorylation of BTK and downstream signaling events, resulting in the inhibition of B-cell activation and proliferation. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide also inhibits the activation of other kinases in the B-cell receptor signaling pathway, such as AKT and ERK, which further enhances its anti-tumor activity.
Biochemical and Physiological Effects
N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is rapidly absorbed and distributed to the tissues, including the lymphoid organs. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to have minimal off-target effects, with no significant inhibition of other kinases or ion channels. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been well-tolerated in preclinical and clinical studies, with no significant toxicities reported.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to enhance the activity of other anti-cancer agents. However, N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide also has some limitations, including its irreversible binding to BTK, which may limit its use in certain applications, and its potential for drug-drug interactions.

Orientations Futures

There are several future directions for the development and application of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One potential direction is the combination of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide with other targeted agents, such as PI3K inhibitors or checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is the development of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide as a therapeutic agent for other B-cell malignancies, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, the optimization of the synthesis and formulation of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide may lead to the development of more potent and effective analogs.

Méthodes De Synthèse

The synthesis of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves a multistep process that includes the preparation of key intermediates and the final coupling reaction. The first step involves the preparation of 4-aminoacetophenone, which is then reacted with propionyl chloride to form N-propionyl-4-aminoacetophenone. The next step involves the preparation of 4-bromoaniline, which is then coupled with N-propionyl-4-aminoacetophenone to form N-[4-(propionylamino)phenyl]-4-bromoacetophenone. The final step involves the coupling of N-[4-(propionylamino)phenyl]-4-bromoacetophenone with 4-(tetrahydro-2-furanylmethoxy)benzeneboronic acid to form N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide.

Applications De Recherche Scientifique

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has demonstrated potent anti-tumor activity against CLL and NHL cell lines and primary patient samples. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to inhibit B-cell activation and proliferation, induce apoptosis, and disrupt the tumor microenvironment. In addition, N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Propriétés

Formule moléculaire

C21H24N2O4

Poids moléculaire

368.4 g/mol

Nom IUPAC

4-(oxolan-2-ylmethoxy)-N-[4-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-20(24)22-16-7-9-17(10-8-16)23-21(25)15-5-11-18(12-6-15)27-14-19-4-3-13-26-19/h5-12,19H,2-4,13-14H2,1H3,(H,22,24)(H,23,25)

Clé InChI

RWRBNRGMVMYAGS-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

SMILES canonique

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.